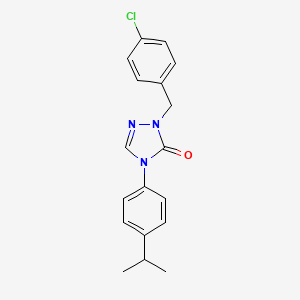
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound belonging to the triazolone class This compound is characterized by its unique structure, which includes a triazolone ring substituted with a 4-chlorobenzyl group and a 4-isopropylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
-
Formation of the Triazolone Ring: : The triazolone ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, a hydrazine derivative reacts with a suitable carbonyl compound under acidic or basic conditions to form the triazolone ring.
-
Substitution Reactions: : The 4-chlorobenzyl and 4-isopropylphenyl groups are introduced through substitution reactions. These reactions often involve the use of appropriate halogenated precursors and nucleophilic substitution reactions.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Key considerations include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of efficient purification processes. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms in the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or halogen atoms.
Substitution: Substituted derivatives with nucleophiles replacing halogen atoms.
科学研究应用
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
相似化合物的比较
Similar Compounds
2-(4-chlorobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but lacks the isopropyl group.
2-(4-methylbenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both the 4-chlorobenzyl and 4-isopropylphenyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13(2)15-5-9-17(10-6-15)21-12-20-22(18(21)23)11-14-3-7-16(19)8-4-14/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWJNRRYCVGVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2572481.png)
![Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2572482.png)

![N-[trans-2-hydroxycyclobutyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2572488.png)
![4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2572490.png)
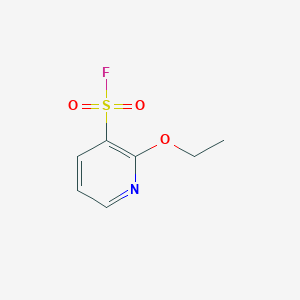
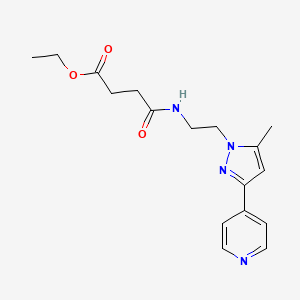
![methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2572494.png)
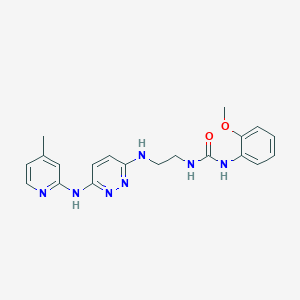
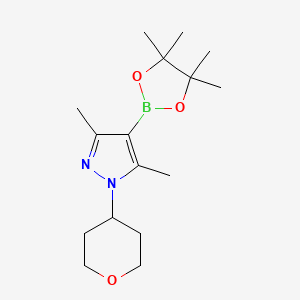

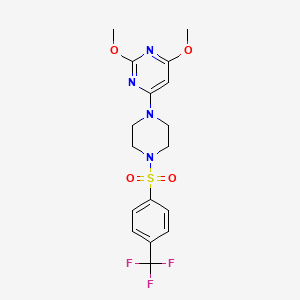
![N-(2,2-dimethoxyethyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2572504.png)
